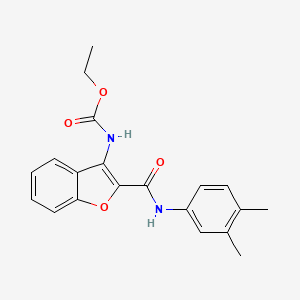
Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While there isn’t specific information on the synthesis of Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s used with a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign . Another method involves the construction of a complex benzofuran derivative by a unique free radical cyclization cascade .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the formation of carbon–carbon bonds . This reaction involves the coupling of chemically differentiated fragments with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate, a compound with potential pharmacological activities, can be synthesized through various chemical reactions involving benzofuran derivatives. For instance, the synthesis and analgesic activity of substituted 1-benzofurans and 1-benzothiophenes have been explored through the preparation of benzofuran-3-amines from 2-hydroxybenzonitrile and subsequent chemical modifications. This includes N-activation, alkylation, and hydrolysis steps to produce glycine derivatives and N-methyl carbamates, highlighting the versatility of benzofuran derivatives in medicinal chemistry (S. Rádl et al., 2000). Additionally, the synthesis, antioxidant, and antibacterial studies of phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid demonstrate the application of benzofuran derivatives in developing compounds with potential therapeutic benefits (S. Shankerrao et al., 2013).
Environmental and Toxicological Studies
The degradation of carbofuran derivatives in restricted water environments indicates the environmental impact of benzofuran-related compounds. Studies on the basic hydrolysis of carbofuran derivatives in AOT-based microemulsions reveal that soil composition and structure significantly affect the stability of these compounds, suggesting implications for their environmental persistence and toxicity (J. Morales et al., 2012).
Crystallographic Studies
Crystallographic studies of benzofuran derivatives, such as 2-(5,7-dimethyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, provide insights into the molecular structures and intermolecular interactions of these compounds. These studies contribute to understanding the physical properties and potential applications of benzofuran derivatives in various fields (H. Choi et al., 2008).
Antimicrobial Activity
The synthesis and characterization of benzofuran aryl ureas and carbamates, demonstrating significant antimicrobial activity, highlight the potential of benzofuran derivatives as bioactive molecules. This research underscores the importance of benzofuran compounds in developing new antimicrobial agents (H. M. N. Kumari et al., 2019).
Direcciones Futuras
Benzofuran compounds, such as Ethyl (2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)carbamate, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds . Future research could focus on the development of benzofuran derivatives as antimicrobial agents .
Propiedades
IUPAC Name |
ethyl N-[2-[(3,4-dimethylphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-4-25-20(24)22-17-15-7-5-6-8-16(15)26-18(17)19(23)21-14-10-9-12(2)13(3)11-14/h5-11H,4H2,1-3H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZLKZSNHOYOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
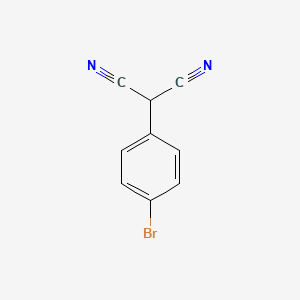
![5-((2,6-Dimethylmorpholino)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684453.png)
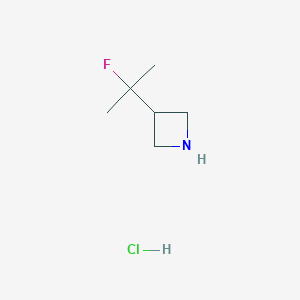

![N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2684456.png)
![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)
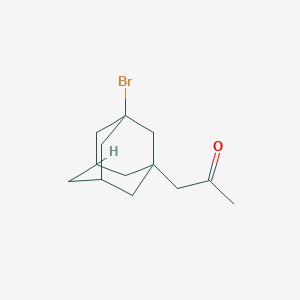

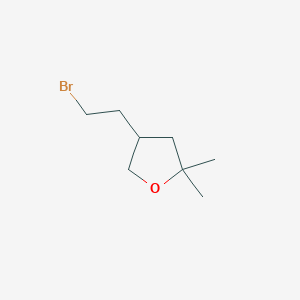
![4-methanesulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2684468.png)
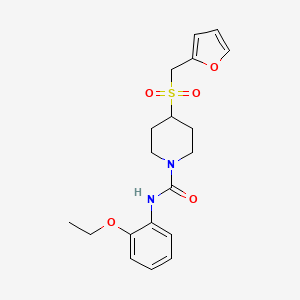
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]furan-2-carboxamide](/img/structure/B2684472.png)
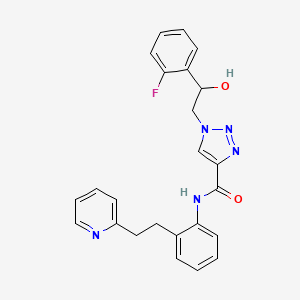
![[(1S,2R)-2-(Dimethylamino)cyclohexyl]methanol](/img/structure/B2684474.png)
